molecular formula C15H12Br3N3O B11555308 N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide

N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide

Cat. No.: B11555308
M. Wt: 490.0 g/mol
InChI Key: DZTFTIDTSBSNKI-DNTJNYDQSA-N
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Description

N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide is an organic compound characterized by the presence of bromine atoms and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2,4-dibromoaniline in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Bromophenyl)methylidene]-2-[(3,4-dimethoxyphenyl)amino]acetohydrazide
  • N’-[(E)-(4-Bromophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(4-Bromophenyl)methylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide is unique due to the presence of multiple bromine atoms, which can enhance its reactivity and biological activity. The specific arrangement of bromine atoms and functional groups also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12Br3N3O

Molecular Weight

490.0 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-(2,4-dibromoanilino)acetamide

InChI

InChI=1S/C15H12Br3N3O/c16-11-3-1-10(2-4-11)8-20-21-15(22)9-19-14-6-5-12(17)7-13(14)18/h1-8,19H,9H2,(H,21,22)/b20-8+

InChI Key

DZTFTIDTSBSNKI-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)Br

Origin of Product

United States

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